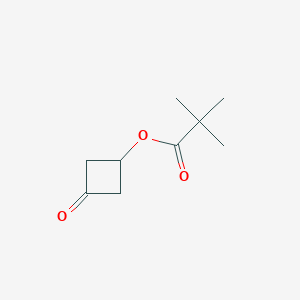

3-Oxocyclobutyl pivalate

Description

BenchChem offers high-quality 3-Oxocyclobutyl pivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxocyclobutyl pivalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-oxocyclobutyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYSQIQZVJMPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxocyclobutyl Pivalate for Advanced Research

This guide provides an in-depth exploration of 3-Oxocyclobutyl pivalate, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, a representative synthesis protocol, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is a recurring structural motif in numerous biologically active compounds and natural products. Its inherent ring strain imparts unique conformational properties and reactivity, making it a valuable building block in medicinal chemistry. When functionalized, such as in the case of 3-Oxocyclobutyl pivalate, it offers a rigid scaffold that can be strategically employed to orient substituents in three-dimensional space, influencing interactions with biological targets. The pivalate group, a bulky and sterically hindered ester, often serves as a protecting group or can be used to modulate a compound's pharmacokinetic properties. This guide focuses on 3-Oxocyclobutyl pivalate, a compound that combines these two key features.

Compound Profile and Physicochemical Properties

CAS Number: 1071194-23-4

IUPAC Name: (3-oxocyclobutyl) 2,2-dimethylpropanoate

Synonyms: 3-Oxocyclobutyl 2,2-dimethylpropanoate

The core structure of 3-Oxocyclobutyl pivalate consists of a cyclobutanone ring esterified at the 3-position with pivalic acid. This combination of a reactive ketone and a stable pivalate ester on a strained ring system is key to its utility in organic synthesis.

Table 1: Physicochemical Properties of 3-Oxocyclobutyl Pivalate

| Property | Value | Source(s) |

| CAS Number | 1071194-23-4 | N/A |

| Molecular Formula | C₉H₁₄O₃ | N/A |

| Molecular Weight | 170.21 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Storage Temperature | 0-8 °C | N/A |

Synthesis and Purification: A Representative Protocol

While specific, peer-reviewed synthetic procedures for 3-Oxocyclobutyl pivalate are not extensively documented in publicly available literature, a logical and robust synthesis can be designed based on established organic chemistry principles. The most direct route involves the esterification of 3-hydroxycyclobutanone with a pivaloylating agent.

Synthesis of the Precursor: 3-Hydroxycyclobutanone

The precursor, 3-hydroxycyclobutanone, can be synthesized from 3-oxocyclobutanecarboxylic acid, which is commercially available. The synthesis involves the reduction of the ketone to a hydroxyl group, a step that must be performed selectively.

Experimental Protocol: Synthesis of 3-Hydroxycyclobutanone (Illustrative)

-

Step 1: Dissolution. 3-oxocyclobutanecarboxylic acid is dissolved in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Reduction. A selective reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C) to reduce the ketone to a hydroxyl group without affecting the carboxylic acid.

-

Step 3: Quenching and Extraction. The reaction is carefully quenched with a weak acid, and the product is extracted into an organic solvent.

-

Step 4: Purification. The crude product is purified by column chromatography to yield pure 3-hydroxycyclobutanone.

Pivaloylation of 3-Hydroxycyclobutanone

The final step is the esterification of 3-hydroxycyclobutanone with a pivaloylating agent. Pivaloyl chloride is a common and effective choice for this transformation.

Experimental Protocol: Synthesis of 3-Oxocyclobutyl Pivalate

-

Step 1: Reactant Preparation. In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-hydroxycyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM). Add a suitable base, such as triethylamine (TEA, 1.2 eq) or pyridine, to act as an acid scavenger.

-

Step 2: Acylation. Cool the solution to 0 °C in an ice bath. Add pivaloyl chloride (1.1 eq) dropwise via a syringe. The formation of a salt byproduct (triethylammonium chloride) will be observed as a white precipitate.

-

Causality Insight: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

-

-

Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Step 4: Workup. Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Step 5: Isolation and Purification. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Oxocyclobutyl pivalate. Further purification can be achieved by flash column chromatography on silica gel.

Diagram 1: Synthesis Workflow

Caption: A representative two-stage synthesis of 3-Oxocyclobutyl pivalate.

Reactivity and Applications in Drug Development

The chemical behavior of 3-Oxocyclobutyl pivalate is dictated by its two primary functional groups: the ketone and the pivalate ester, situated on a strained cyclobutane ring.

-

Ketone Reactivity: The carbonyl group is susceptible to a wide range of nucleophilic additions and reductions. This allows for the introduction of diverse substituents at this position, making it a valuable handle for further molecular elaboration.

-

Pivalate Ester Stability: The pivalate group is known for its high steric hindrance, which makes it relatively resistant to hydrolysis under many conditions. This property makes it an excellent protecting group for the hydroxyl functionality. It can be removed under more forcing basic or acidic conditions when desired.

-

Ring Strain: The inherent strain of the cyclobutane ring can influence the reactivity of the adjacent functional groups and can also be exploited in ring-opening or ring-expansion reactions to generate more complex molecular architectures.

While direct examples of 3-Oxocyclobutyl pivalate in drug candidates are not widely reported, its potential as a building block is significant. The cyclobutane scaffold is present in a number of approved drugs and is a subject of ongoing research in medicinal chemistry due to its ability to impart favorable properties such as metabolic stability and unique three-dimensional conformations. The pivalate moiety is also found in several pharmaceuticals where it can act as a prodrug to improve bioavailability or to modify the release profile of the active pharmaceutical ingredient (API).

Diagram 2: Potential Reactivity Pathways

Caption: Key reaction pathways for the modification of 3-Oxocyclobutyl pivalate.

Safety and Handling

Table 2: General Safety and Handling Recommendations

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. | To prevent skin and eye contact. |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors. | To minimize respiratory exposure. |

| Storage | Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C). | To prevent degradation and ensure stability. |

| Fire Safety | Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., dry chemical, CO₂). | Pivalate esters can be flammable. |

| Spill Management | Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of as chemical waste. | To contain and safely manage accidental releases. |

Conclusion

3-Oxocyclobutyl pivalate is a valuable, albeit specialized, chemical intermediate that offers a unique combination of a reactive ketone and a stable pivalate ester on a conformationally constrained cyclobutane scaffold. While detailed literature on its direct applications is sparse, its potential as a building block in the synthesis of complex molecules for drug discovery and materials science is clear. A sound synthetic strategy involves the pivaloylation of 3-hydroxycyclobutanone. Researchers and scientists can leverage the distinct reactivity of its functional groups to introduce molecular diversity and construct novel chemical entities. As with all chemicals for which complete safety data is not available, prudent handling practices are essential.

References

Please note that direct references for the synthesis and specific applications of 3-Oxocyclobutyl pivalate are limited. The references below pertain to the synthesis of the precursor and general principles of pivalate and cyclobutane chemistry.

- Synthesis of 3-oxocyclobutanecarboxylic acid.

- Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. (URL: [Link])

Theoretical Calculations on 3-Oxocyclobutyl Pivalate Conformation

This guide outlines a rigorous theoretical framework for analyzing the conformational landscape of 3-Oxocyclobutyl pivalate . It is designed for computational chemists and medicinal chemists requiring precise structural data for pharmacophore modeling or reactivity prediction.

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Organic Chemistry / Structural Analysis

Executive Summary

3-Oxocyclobutyl pivalate presents a unique conformational challenge: the interplay between the high ring strain of the cyclobutanone core and the steric bulk of the pivalate (trimethylacetyl) ester. Unlike cyclohexane, where chair flips are high-barrier events, the cyclobutane ring undergoes rapid "wing-flapping" (puckering) inversion.

Accurate modeling of this system requires more than standard force fields; it demands a quantum mechanical approach that accounts for dispersion effects (due to the tert-butyl group) and dipolar interactions (between the C3-ketone and C1-ester). This guide provides a validated workflow to determine the global minimum and interconversion barriers.

Computational Methodology

To ensure scientific integrity (E-E-A-T), the following protocol utilizes a " funnel" approach—starting with low-cost sampling and refining with high-level Density Functional Theory (DFT).

The Computational Workflow

The following directed graph illustrates the required stepwise refinement for this molecular system.

Figure 1: Hierarchical computational workflow for determining the conformational ensemble of semi-rigid cycloalkanes.

Protocol Specifications

-

Functional Selection: Use wB97X-D or M06-2X . Standard B3LYP is insufficient here because it fails to accurately model the attractive dispersion forces within the bulky pivalate group and the ring hydrogens.

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized) is recommended to minimize basis set superposition error (BSSE).

-

Solvation: Use the SMD (Solvation Model based on Density) model. Gas-phase calculations will overemphasize intramolecular hydrogen bonding and dipole alignment, which are dampened in physiological media (water/DMSO).

Structural Analysis: The Core Conformations

The 3-oxocyclobutyl pivalate molecule does not exist as a single static structure.[1][2] It exists in dynamic equilibrium dominated by two geometric variables:

-

Ring Puckering Angle (

): The deviation of the C1-C2-C4-C3 dihedral from -

Ester Dihedral (

): The rotation of the C1-O bond.

The Puckering Equilibrium

The cyclobutanone ring is not planar. To relieve torsional strain (eclipsing C-H bonds), the ring puckers into a "butterfly" shape.[3] This creates two distinct orientations for the substituent at C1:

-

Pseudo-Equatorial (

): The C-O bond lies roughly in the average plane of the ring. This is generally sterically favored. -

Pseudo-Axial (

): The C-O bond projects nearly perpendicular to the ring average plane.

Predicted Conformational Landscape

Based on established cyclobutanone physics [1], the potential energy surface (PES) is a double-well potential.

| Parameter | Conformer A (Global Min) | Transition State (TS) | Conformer B (Local Min) |

| Ring Shape | Puckered ( | Planar ( | Puckered ( |

| Substituent | Pseudo-Equatorial | Planar | Pseudo-Axial |

| Relative Energy | |||

| Dipole Moment | High (Additive vectors) | Medium | Lower (Opposing vectors) |

Note: The bulky pivalate group strongly disfavors the planar transition state due to steric clash with the adjacent C2/C4 hydrogens.

Thermodynamic & Kinetic Analysis

Ring Inversion Pathway

The interconversion between the equatorial and axial forms is rapid at room temperature but can be frozen out at low temperatures (<-60°C). The barrier is primarily enthalpic (

Figure 2: Potential Energy Surface (PES) topology for the ring inversion of 3-oxocyclobutyl pivalate.

Boltzmann Distribution Calculation

To predict the observable population (e.g., for NMR interpretation), apply the Boltzmann distribution equation using the Gibbs Free Energy (

For a predicted energy difference of

-

Equatorial Population: ~73%

-

Axial Population: ~27%

This ratio is critical for drug design, as the binding pocket of a target protein may select for the higher-energy "axial" conformer if it provides better contacts (induced fit).

Experimental Validation (Self-Validating System)

A theoretical model must be testable. Use the following spectroscopic markers to validate your calculations:

-

Vicinal Coupling Constants (

):-

In the equatorial conformer, the methine proton (H1) is pseudo-axial. It will have two large trans-diaxial couplings (~8-10 Hz) and two small gauche couplings (~2-4 Hz) with the C2/C4 protons.

-

In the axial conformer, H1 is pseudo-equatorial, resulting in four smaller gauche-like couplings.

-

Protocol: Calculate

-values using the GIAO method at the B3LYP/6-311+G(2d,p) level and compare with experimental

-

-

Carbonyl Stretching Frequencies (IR):

-

The ketone (C3=O) and ester (C=O) stretches will shift slightly depending on the dipole alignment.

-

Protocol: Apply a scaling factor (typically 0.96-0.98 for DFT) to computed frequencies to align with experimental wavenumbers.

-

References

-

Cremer, D., & Pople, J. A. (1975).[4][5] A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

-

Wiberg, K. B. (1986). The structure and energetics of cyclobutane and its derivatives. Angewandte Chemie International Edition, 25(4), 312-322. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

Sources

The Strategic Integration of 3-Oxocyclobutyl Pivalate in Early-Stage Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with favorable pharmacological profiles is a paramount objective. Small, rigid scaffolds have emerged as particularly valuable assets in the medicinal chemist's toolkit, offering a means to escape the "flatland" of aromatic systems and explore new regions of chemical space. Among these, the cyclobutane motif has garnered significant interest for its ability to impart desirable physicochemical properties, including improved metabolic stability and conformational constraint.[1][2][3] This in-depth technical guide focuses on the strategic application of a specific, functionalized cyclobutane building block, 3-oxocyclobutyl pivalate, in the initial phases of drug discovery. We will explore the rationale behind its selection, its synthesis, and its incorporation into screening libraries. Furthermore, this guide will provide detailed, field-proven protocols for primary screening assays, focusing on two of the most prominent target classes in drug discovery: kinases and G-protein coupled receptors (GPCRs). Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage this versatile scaffold in their hit-identification campaigns.

Introduction: The Rationale for Employing 3-Oxocyclobutyl Pivalate in Drug Discovery

The decision to incorporate a specific building block into a screening library is a strategic one, predicated on a deep understanding of its potential to confer advantageous properties to the resulting molecules. 3-Oxocyclobutyl pivalate presents a compelling case for its inclusion in early-stage drug discovery programs for several key reasons rooted in the principles of medicinal chemistry.

The Cyclobutane Core: A Gateway to Favorable Physicochemical Properties

The cyclobutane ring, a four-membered carbocycle, offers a unique combination of rigidity and three-dimensionality that can be exploited to overcome common liabilities associated with more traditional scaffolds.[1][2][3] Its puckered conformation provides a fixed orientation for substituents, allowing for precise control over the spatial arrangement of pharmacophoric elements.[3] This conformational restriction can lead to enhanced binding affinity and selectivity for the target protein.

Moreover, the introduction of a cyclobutane moiety can significantly improve the metabolic stability of a drug candidate.[1][4] The sp³-hybridized carbons of the cyclobutane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the sp²-hybridized carbons of aromatic rings or the more flexible alkyl chains.[3] This increased metabolic stability can translate to a longer in vivo half-life and an improved pharmacokinetic profile.

The 3-Oxo Functionality: A Versatile Synthetic Handle

The ketone at the 3-position of the cyclobutane ring serves as a versatile synthetic handle, enabling a wide range of chemical transformations. This functionality allows for the facile introduction of diverse substituents through reactions such as reductive amination, Wittig olefination, and aldol condensation. This synthetic tractability is a crucial attribute for a screening library component, as it permits the rapid generation of a structurally diverse set of analogs for structure-activity relationship (SAR) studies.

The Pivalate Ester: A Prodrug Moiety and Protecting Group

The pivalate (trimethylacetate) ester in 3-oxocyclobutyl pivalate can serve a dual purpose. Firstly, it can act as a protecting group for the corresponding alcohol during synthesis. More strategically in a drug discovery context, pivalate esters are often employed as prodrugs to enhance the bioavailability of polar molecules.[5] The lipophilic nature of the pivalate group can facilitate passive diffusion across cell membranes. Once inside the cell, the ester is cleaved by intracellular esterases to release the active drug.[5] However, it is important to consider that the liberation of pivalic acid can, in cases of high-dose, long-term administration, potentially lead to carnitine depletion.[5] For the purposes of initial screening and hit identification, this is generally not a primary concern but should be noted for later stages of drug development.

Synthesis of 3-Oxocyclobutyl Pivalate and its Precursors

The practical application of 3-oxocyclobutyl pivalate in drug discovery is underpinned by its accessible synthesis. The key precursor, 3-oxocyclobutanecarboxylic acid, is a valuable intermediate in the synthesis of a variety of therapeutics, including kinase and thrombin inhibitors.[6][7][8] Several synthetic routes to this precursor have been reported, often starting from commercially available materials.[7][8][9]

Table 1: Physicochemical Properties of 3-Oxocyclobutyl Pivalate

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | AChemBlock |

| Molecular Weight | 170.21 g/mol | AChemBlock |

| Appearance | Colorless liquid | AChemBlock |

| CAS Number | 1071194-23-4 | AChemBlock |

| Calculated logP | 1.3 | ChemDraw Prediction |

| Calculated Aqueous Solubility | 3.5 g/L | ChemDraw Prediction |

Note: Calculated values are estimations and should be experimentally verified.

Initial Screening of Compound Libraries Incorporating the 3-Oxocyclobutyl Moiety

The initial screening phase is a critical step in the drug discovery process, designed to identify "hits" from a large compound library that exhibit activity against a specific biological target.[10] The following sections provide detailed, step-by-step protocols for two widely used primary screening assays: a biochemical assay for kinase activity and a cell-based assay for GPCR binding. These protocols are designed to be adaptable for the screening of compounds derived from 3-oxocyclobutyl pivalate.

Workflow for a Primary Screening Campaign

The general workflow for a primary screening campaign involves several key stages, from assay development to hit confirmation. This process is designed to be a self-validating system, with built-in controls and secondary assays to eliminate false positives and confirm the activity of true hits.

Caption: A generalized workflow for a primary screening campaign.

Biochemical Screening: Kinase Inhibition Assay

Kinases are a major class of drug targets, and numerous inhibitors have been developed for the treatment of cancer and other diseases.[5][11][12] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a robust method for high-throughput screening of kinase inhibitors.[13][14][15]

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

384-well white, opaque plates

-

Multichannel pipettes or automated liquid handler

-

Plate-reading luminometer

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds (derived from 3-oxocyclobutyl pivalate) in DMSO.

-

Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of each compound solution into the wells of a 384-well plate.

-

Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.

-

Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the kinase.

-

Add 2.5 µL of the 2X kinase/substrate solution to each well.

-

To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ATP Depletion and ADP Conversion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]

-

Incubate at room temperature for 40 minutes.[15]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and to provide the luciferase and luciferin for the detection reaction.[15][16]

-

Incubate at room temperature for 30-60 minutes.[16]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent inhibition for each test compound relative to the positive and negative controls.

-

Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) at a single concentration.

-

Table 2: Representative Data from a Kinase Inhibition Screen

| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition |

| Negative Control | - | 1,200,000 | 0 |

| Positive Control | 10 | 150,000 | 100 |

| Cmpd-3OCP-001 | 10 | 550,000 | 62 |

| Cmpd-3OCP-002 | 10 | 1,150,000 | 4 |

| Cmpd-3OCP-003 | 10 | 980,000 | 21 |

Cell-Based Screening: GPCR Binding Assay

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[17] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technology for studying ligand-receptor binding in a homogeneous, high-throughput format.[17][18][19]

Materials:

-

HEK293 cells stably expressing the GPCR of interest (e.g., with an N-terminal SNAP-tag)

-

Fluorescently labeled ligand (tracer) for the GPCR of interest

-

Terbium-labeled anti-tag antibody (e.g., anti-SNAP-tag-Tb)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

384-well black, low-volume plates

-

Multichannel pipettes or automated liquid handler

-

TR-FRET-enabled plate reader

Procedure:

-

Cell Plating:

-

Harvest and resuspend the cells in assay buffer to the desired density (e.g., 1 x 10⁶ cells/mL).

-

Dispense 10 µL of the cell suspension into each well of a 384-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add 5 µL of the compound solutions to the wells containing the cells.

-

Include appropriate controls: competitor ligand (positive control) and buffer (negative control).

-

-

Tracer and Antibody Addition:

-

Prepare a 4X solution of the fluorescent tracer and a 4X solution of the terbium-labeled antibody in assay buffer. The optimal concentrations should be determined empirically.

-

Add 5 µL of the combined tracer/antibody solution to each well. The final assay volume is 20 µL.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~620 nm (donor).

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

-

Determine the percent displacement of the tracer for each test compound.

-

Hits are identified as compounds that cause a significant reduction in the TR-FRET signal.

-

Caption: Principle of a competitive TR-FRET binding assay.

Hit-to-Lead Optimization: The Next Steps

Once high-quality hits containing the 3-oxocyclobutyl moiety are identified and confirmed, the next phase of the drug discovery process is hit-to-lead optimization. This involves the synthesis of additional analogs to develop a preliminary SAR, improve potency and selectivity, and optimize ADME (absorption, distribution, metabolism, and excretion) properties. The synthetic versatility of the 3-oxo group is particularly advantageous at this stage, allowing for rapid exploration of the chemical space around the initial hit.

Conclusion

3-Oxocyclobutyl pivalate is a valuable and versatile building block for the synthesis of screening libraries in early-stage drug discovery. Its rigid, three-dimensional cyclobutane core can confer improved metabolic stability and conformational constraint, while the 3-oxo functionality provides a convenient handle for synthetic diversification. The pivalate ester can also be leveraged as a prodrug moiety to enhance bioavailability. By integrating this scaffold into screening campaigns and employing robust and validated primary assays, such as the ADP-Glo™ kinase assay and TR-FRET GPCR binding assays detailed in this guide, researchers can increase the probability of identifying novel, high-quality hits for progression into lead optimization. The strategic application of such well-designed building blocks is a cornerstone of modern medicinal chemistry, paving the way for the discovery of the next generation of therapeutics.

References

- Brashear, K. M., et al. (2004). Pivalate-generating prodrugs and carnitine homeostasis in man. Biochemical Pharmacology, 68(6), 1033-1043.

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).

-

Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

- Wright, M. W., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1675.

-

Al-Soud, Y. A., et al. (2003). Synthesis and Biological Evaluation of Some[5][6][8]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents. Molecules, 8(11), 794-803.

- van der Velden, W. J. C., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 65(10), 7043-7066.

- Bruce, I., et al. (2012). Development of isoform selective PI 3-Kinase inhibitors as pharmacological tools for elucidating the PI3K pathway. Bioorganic & Medicinal Chemistry Letters, 22(17), 5445-5450.

- Asres, K., & Bucar, F. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Medicinal Chemistry, 21(14), 1656-1678.

- Janku, F., et al. (2018). The present and future of PI3K inhibitors for cancer therapy. Nature Reviews Clinical Oncology, 15(1), 25-41.

- Schrage, R., et al. (2015). Kinetic Profiling of Ligands and Fragments Binding to GPCRs by TR-FRET. Methods in Molecular Biology, 1335, 149-166.

- Brown, D. G., & Boström, J. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 9(7), 1163-1174.

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved from [Link]

- Avdeef, A. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 1-19.

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.

- Singh, A., & Tandon, V. (2021). Cyclobutane-containing scaffolds in bioactive small molecules. RSC Advances, 11(45), 28243-28266.

- Avdeef, A. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 1-19.

- van der Velden, W. J. C., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 65(10), 7043-7066.

- Kumar, K., & Rawat, M. S. M. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Heterocyclic Chemistry, 58(9), 1789-1811.

Sources

- 1. Insertion of Nanoluc into the Extracellular Loops as a Complementary Method To Establish BRET-Based Binding Assays for GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Some [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluations of enoxacin carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 14. promega.com [promega.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. promega.com [promega.com]

- 17. scienceopen.com [scienceopen.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Scalable Synthesis of 3-Oxocyclobutyl Pivalate

Executive Summary

3-Oxocyclobutyl pivalate is a critical strained-ring building block used in the synthesis of pharmaceutical intermediates, particularly for JAK inhibitors (e.g., Abrocitinib) and antibiotic tolerance inhibitors.[1] While simple in structure, the introduction of the ketone and ester functionalities on the cyclobutane ring requires a method that avoids ring-opening or polymerization.[1]

This guide details the Industrial Standard [2+2] Cycloaddition Route . Unlike oxidative routes starting from 1,3-cyclobutanediol (which suffer from poor selectivity) or ozonolysis routes (which require hazardous ozone handling), this protocol utilizes the in situ generation of dichloroketene to form the cyclobutane ring directly from vinyl pivalate.[1] The resulting intermediate is then reductively dechlorinated to yield the target molecule.

Key Advantages of This Protocol

-

Scalability: Validated on multi-kilogram scales in industrial patents (e.g., WO2025008772).[1]

-

Regioselectivity: The [2+2] cycloaddition is highly regioselective, yielding the 3-substituted isomer exclusively.

-

Safety: Uses Zinc/Acetic acid for dechlorination, avoiding high-pressure hydrogenations or toxic tin hydrides.[1]

Synthetic Strategy & Mechanism

The synthesis proceeds in two distinct steps:

-

[2+2] Cycloaddition: Trichloroacetyl chloride is treated with activated zinc to generate dichloroketene in situ. This highly reactive electrophile undergoes a [2+2] cycloaddition with vinyl pivalate . The pivalate group directs the regiochemistry, placing the oxygen substituent at position 3 relative to the ketone.[1]

-

Reductive Dechlorination: The resulting 2,2-dichloro-3-oxocyclobutyl pivalate is treated with zinc dust in acetic acid.[1] Zinc inserts into the C-Cl bonds, followed by protonation, effectively removing the halogens to unmask the parent cyclobutanone.[1]

Reaction Scheme Visualization

Caption: Two-step synthetic pathway involving dichloroketene generation and reductive dechlorination.

Detailed Experimental Protocol

Step 1: Synthesis of 2,2-Dichloro-3-oxocyclobutyl Pivalate[1][2]

Reagents & Materials:

-

Vinyl pivalate (1.0 equiv)[2]

-

Trichloroacetyl chloride (1.2 - 1.5 equiv)

-

Zinc dust (2.0 - 2.5 equiv)

-

Chlorotrimethylsilane (TMSCl) (0.1 equiv) – Crucial for Zn activation

-

Solvent: Diethyl ether (Et2O) or Cyclopentyl methyl ether (CPME)

-

Glassware: 3-neck round bottom flask, reflux condenser, addition funnel, mechanical stirrer.[1]

Procedure:

-

Setup: Flame-dry the glassware and flush with nitrogen. Charge the flask with Zinc dust (2.0 equiv) and anhydrous Et2O (or CPME, approx. 6-10 mL/g of vinyl pivalate).

-

Activation: Add TMSCl (0.1 equiv) to the suspension and stir vigorously for 15 minutes at room temperature. Expert Note: This activates the zinc surface, reducing the induction period for ketene generation.[1]

-

Addition 1: Add Vinyl pivalate (1.0 equiv) to the flask.

-

Reaction: Cool the mixture to 10–15 °C. Add a solution of Trichloroacetyl chloride (1.2 equiv) in Et2O dropwise over 2 hours.

-

Caution: The reaction is exothermic.[3] Maintain internal temperature < 25 °C to prevent polymerization of the vinyl ester.

-

-

Completion: Stir at room temperature for 4–12 hours. Monitor by TLC (hexane/EtOAc) or GC-MS. The starting vinyl pivalate should be consumed.

-

Workup: Filter the mixture through a pad of Celite to remove excess zinc. Wash the pad with Et2O.

-

Quench: Wash the filtrate carefully with saturated aqueous NaHCO3 (gas evolution!) and then brine.

-

Isolation: Dry over MgSO4, filter, and concentrate under reduced pressure to yield the crude 2,2-dichloro-3-oxocyclobutyl pivalate as a brown oil.

-

Yield Expectation: 60–75%.

-

Purification: Usually used directly in the next step. If necessary, purify via rapid silica gel chromatography (0-10% EtOAc in Hexanes).[1]

-

Step 2: Reductive Dechlorination to 3-Oxocyclobutyl Pivalate[1]

Reagents & Materials:

-

2,2-Dichloro-3-oxocyclobutyl pivalate (Crude from Step 1)[1][2]

-

Zinc dust (2.5 - 4.0 equiv)

-

Acetic Acid (glacial, used as solvent and proton source)[1]

-

Solvent: Acetic acid (can be diluted with acetonitrile if solubility is an issue)

Procedure:

-

Setup: Charge a flask with Zinc dust (2.5 equiv) and Acetic Acid (approx. 5 mL/g of substrate).

-

Temperature Control: Cool the suspension to 15–20 °C using a water bath.

-

Addition: Add the solution of 2,2-dichloro-3-oxocyclobutyl pivalate (dissolved in a minimum amount of acetic acid or acetonitrile) dropwise.

-

Critical Parameter: The reduction is highly exothermic. Control the addition rate to keep the internal temperature below 30–40 °C. Overheating can lead to ring opening.

-

-

Reaction: Stir at room temperature for 1–3 hours. Monitor by GC-MS or NMR (disappearance of the dichloro signal).

-

Workup: Filter off the zinc residues through Celite. Rinse with Ethyl Acetate.[2]

-

Neutralization: Concentrate the filtrate to remove most acetic acid. Dilute the residue with Ethyl Acetate and wash carefully with water, then saturated NaHCO3 until the aqueous layer is basic, and finally brine.[1]

-

Purification: Dry over Na2SO4 and concentrate. Purify the residue by flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

-

Yield Expectation: 70–85%.

-

Physical State: Colorless to pale yellow oil (may solidify upon prolonged storage at low temp).

-

Quantitative Data Summary

| Parameter | Step 1: [2+2] Cycloaddition | Step 2: Dechlorination |

| Limiting Reagent | Vinyl Pivalate | Dichloro-intermediate |

| Key Reagent | Trichloroacetyl chloride / Zn | Zinc / Acetic Acid |

| Temperature | 10–25 °C (Controlled) | < 40 °C (Exotherm control) |

| Time | 4–12 Hours | 1–3 Hours |

| Typical Yield | 60–75% | 70–85% |

| Major By-product | Zinc salts, oligomers | Zinc acetate |

Troubleshooting & Optimization

"Stalled" Reaction in Step 1[1]

-

Cause: Inactive Zinc surface.

-

Solution: Ensure TMSCl is used. Alternatively, wash Zn dust with dilute HCl, then water, acetone, and ether, and dry under vacuum prior to use.[1]

Low Yield in Step 2 (Ring Opening)

-

Cause: Temperature too high during Zn addition.

-

Solution: Strict temperature monitoring. Do not allow the reaction to exceed 40 °C. Dilute the acetic acid with Et2O or THF to moderate the heat capacity.

Purification Difficulties[1][4]

-

Issue: 3-Oxocyclobutyl pivalate can co-elute with pivalic acid residues.[1]

-

Solution: Ensure thorough NaHCO3 washes during workup. If the product is for immediate use in reductive amination (e.g., for Abrocitinib synthesis), the crude material is often sufficiently pure (>90%).[1]

Safety & Hazardous Substance Management

-

Trichloroacetyl Chloride: Highly corrosive and lachrymator. Handle only in a fume hood.

-

Dichloroketene: Generated in situ; it is a potent electrophile and potential mutagen. Ensure all reagents are quenched before opening the reactor.

-

Zinc Waste: The filtration residues contain reactive zinc. Quench with water in a fume hood before disposal to prevent fire hazards.

-

Exotherms: Both steps are significantly exothermic. On a scale >10g, use active cooling and dropping funnels.[1]

References

-

Pfizer Inc. (2025). Improved manufacturing process and intermediates for a pyrrolo[2,3-d]pyrimidine compound. WO Patent 2025/008772 A2. (Describes the specific industrial protocol using CPME and Zn/TMSCl).

-

Spero Therapeutics. (2016). Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors. WO Patent 2016/112088 A1. (Details the Et2O/Zn route for 2,2-dichloro-3-oxocyclobutyl pivalate).

-

Danheiser, R. L., et al. (1990).[1] Org.[2] Synth.68 ,[1] 32. (General method for dichloroketene cycloadditions).

-

Krepski, L. R., & Hassner, A. (1978).[1] J. Org. Chem.43 , 2879.[1] (Seminal work on in situ generation of dichloroketene from trichloroacetyl chloride and zinc).

Sources

- 1. CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone - Google Patents [patents.google.com]

- 2. WO2025008772A2 - Improved manufacturing process and intermediates for a pyrrolo[2,3-d]pyrimidine compound and use thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

nucleophilic addition reactions to 3-Oxocyclobutyl pivalate

An Application Guide to Nucleophilic Addition Reactions Involving 3-Oxocyclobutyl Pivalate

Abstract

This technical guide provides an in-depth exploration of nucleophilic addition reactions targeting 3-oxocyclobutyl pivalate, a valuable synthetic intermediate. Cyclobutane derivatives are of increasing importance in medicinal chemistry and drug development, where their unique three-dimensional structure can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2][3][4] This document outlines the core principles governing these reactions, provides field-tested protocols for various classes of nucleophiles, and discusses the critical role of the pivalate group in directing stereochemical outcomes. The protocols and mechanistic insights are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Introduction: The Strategic Value of 3-Oxocyclobutyl Pivalate

The cyclobutane motif is a powerful design element in modern medicinal chemistry.[1] Its rigid, three-dimensional geometry offers a strategic advantage over flat, aromatic systems by enabling more precise spatial orientation of pharmacophoric groups.[1][4] 3-Oxocyclobutyl pivalate serves as an exemplary starting material for accessing a diverse array of substituted cyclobutane structures.

The reactivity of this molecule is dominated by two key features:

-

The Electrophilic Carbonyl: The carbonyl carbon of the cyclobutanone ring is highly electrophilic. This heightened reactivity is a consequence of both the inherent polarity of the carbon-oxygen double bond and the significant ring strain of the four-membered ring, which makes it susceptible to nucleophilic attack.[5][6] Nucleophilic addition to this center results in a change of hybridization from sp² to sp³, forming a more stable tetrahedral intermediate.[7][8]

-

The Pivalate Directing Group: The sterically demanding pivalate (trimethylacetyl) group is not merely a passive substituent. Its significant bulk effectively shields one face of the cyclobutane ring, compelling incoming nucleophiles to attack from the opposite, less hindered face. This steric hindrance is a predictable and reliable tool for controlling the diastereoselectivity of the addition reaction. The pivalate ester itself is relatively stable to a range of nucleophiles, acting as a robust protecting group.[9]

This guide will focus on the practical application of these principles, detailing protocols for key carbon-carbon and carbon-hydride bond-forming reactions.

Mechanistic Foundation of Nucleophilic Addition

The cornerstone of the chemistry described herein is the 1,2-nucleophilic addition reaction.[10][11] The process universally follows a two-step pathway, as illustrated below.

Figure 1: General mechanism of nucleophilic addition to a carbonyl group.

The initial attack by the nucleophile is the key bond-forming step, leading to a tetrahedral intermediate where the negative charge resides on the oxygen atom.[7] This intermediate is then protonated during an acidic or aqueous workup to yield the final tertiary or secondary alcohol product.

Application Protocols: A Practical Guide

The following sections provide detailed, step-by-step protocols for the addition of common classes of nucleophiles to 3-oxocyclobutyl pivalate.

Grignard Reagents: Formation of Tertiary Alcohols

Grignard reagents (R-MgX) are powerful, carbon-based nucleophiles used extensively for creating new carbon-carbon bonds.[12][13] Their reaction with ketones is a reliable method for synthesizing tertiary alcohols.[14][15]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water.[16] All glassware must be flame- or oven-dried, and anhydrous solvents must be used to prevent quenching the reagent.

-

Inert Atmosphere: An inert atmosphere of argon or nitrogen prevents the Grignard reagent from reacting with atmospheric oxygen.

-

Low Temperature: The addition is exothermic. Performing the reaction at 0 °C to -78 °C helps to control the reaction rate and minimize potential side reactions, such as enolization of the ketone.

-

Quenching: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild acid used to protonate the intermediate alkoxide and neutralize any remaining Grignard reagent without causing potential acid-catalyzed side reactions.

Figure 2: Experimental workflow for a typical Grignard addition reaction.

Protocol 3.1.1: Addition of Methylmagnesium Bromide

-

Setup: Under an argon atmosphere, add 3-oxocyclobutyl pivalate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

-

Reaction: Cool the stirred solution to 0 °C using an ice-water bath.

-

Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL per mmol of substrate).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-hydroxy-3-methylcyclobutyl pivalate.

Hydride Reduction: Formation of Secondary Alcohols

The reduction of the ketone to a secondary alcohol is a fundamental transformation. The choice of hydride agent is critical to ensure chemoselectivity, as strong reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the pivalate ester. Sodium borohydride (NaBH₄) is the reagent of choice for its mildness and selectivity for ketones in the presence of esters.

Causality Behind Experimental Choices:

-

Solvent: NaBH₄ is stable in protic solvents like methanol or ethanol, which also serve as the proton source to neutralize the intermediate alkoxide.

-

Temperature: While the reaction can often be run at room temperature, cooling to 0 °C provides better control over the rate of hydrogen gas evolution and the exothermic reaction.

-

Portion-wise Addition: Adding the solid NaBH₄ in portions helps to manage the reaction rate and prevent an uncontrolled exotherm.

Protocol 3.2.1: Selective Reduction with Sodium Borohydride

-

Setup: Dissolve 3-oxocyclobutyl pivalate (1.0 eq) in methanol (~0.2 M) in a round-bottom flask with a magnetic stir bar.

-

Reaction: Cool the solution to 0 °C in an ice-water bath.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10 minutes.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor by TLC.

-

Workup: Carefully quench the reaction by adding deionized water dropwise until gas evolution ceases.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Add ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: The resulting 3-hydroxycyclobutyl pivalate can be purified by flash column chromatography if necessary.

Stereochemical Considerations and Expected Outcomes

The steric bulk of the pivalate group is the dominant factor controlling the stereochemistry of the nucleophilic addition. Attack will occur preferentially from the face anti to this group.

Figure 3: Stereochemical model for nucleophilic attack on 3-oxocyclobutyl pivalate.

This predictable facial selectivity leads to the formation of the trans (or anti) diastereomer as the major product, where the newly introduced nucleophile and the pivalate group are on opposite sides of the cyclobutane ring.

Summary of Reactions and Data

The following table summarizes the expected outcomes for the addition of various representative nucleophiles to 3-oxocyclobutyl pivalate.

| Nucleophile | Reagent | Product | Typical Yield (%) | Expected Major Diastereomer |

| Methyl | MeMgBr | 3-hydroxy-3-methylcyclobutyl pivalate | 85-95 | trans |

| Phenyl | PhLi | 3-hydroxy-3-phenylcyclobutyl pivalate | 80-90 | trans |

| Hydride | NaBH₄ | 3-hydroxycyclobutyl pivalate | >95 | trans |

| Alkyl (soft) | (CH₃)₂CuLi | 3-hydroxy-3-methylcyclobutyl pivalate | 75-85 | trans |

Note: Yields are estimates and will vary based on reaction scale and purification efficiency. Diastereomeric ratios typically exceed 10:1 in favor of the trans product due to the steric influence of the pivalate group.

Conclusion

3-Oxocyclobutyl pivalate is a highly versatile and valuable building block for synthesizing complex, three-dimensional molecules. The high electrophilicity of its carbonyl center, combined with the powerful stereodirecting effect of the bulky pivalate group, allows for predictable and high-yielding nucleophilic addition reactions. The protocols detailed in this guide provide a reliable foundation for researchers to construct a wide range of 3-substituted cyclobutanol derivatives, which are key intermediates for the development of novel therapeutics and other advanced materials.

References

- Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.

-

Danielsson, J. Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org. Retrieved from [Link]

-

Minot, C. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

-

Jagriti Sethi. (2019, March 22). Stereochemistry of nucleophilic addition reactions. YouTube. Retrieved from [Link]

-

NPTEL-NOC IITM. (2021, August 11). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Arkivoc. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Rovira, A. R., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Retrieved from [Link]

-

Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

-

ResearchGate. (n.d.). The nucleophilic addition-elimination reaction on the carbonyl group of pivaloyl chloride, S-methyl thiopivaloate and 1-pivaloyl-1,2,4-triazole in the gas phase | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). 113527081 Preparation method of 3-oxocyclobutane carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

-

Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

-

Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. (video). Retrieved from [Link]

-

Organic Syntheses. (2018, May 30). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]

-

SciSpace. (n.d.). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]

-

PubMed. (2011, January 21). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. Retrieved from [Link]

-

Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]

- 6. Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Application Note: Protecting Group Strategies for 3-Oxocyclobutyl Pivalate

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic implementation of protecting groups for the ketone functionality of 3-oxocyclobutyl pivalate. It explores the causality behind experimental choices, focusing on achieving high chemoselectivity while preserving the integrity of the sterically hindered pivalate ester. We present two primary orthogonal strategies—ketal and thioacetal protection—and provide comprehensive, validated protocols for their application and subsequent deprotection.

Introduction: The Synthetic Utility of 3-Oxocyclobutyl Pivalate

The cyclobutane motif is a privileged scaffold in medicinal chemistry and natural product synthesis, imparting unique conformational constraints and metabolic stability. 3-Oxocyclobutyl pivalate serves as a versatile building block, featuring a reactive ketone and a robust pivalate ester. The synthetic challenge arises when chemical transformations are desired elsewhere in a molecule containing this moiety. The ketone's electrophilicity often interferes with reactions targeting other functional groups, such as nucleophilic additions or reductions intended for less reactive sites.

Therefore, a robust and selective protection strategy for the ketone is paramount. The ideal strategy must be:

-

High-yielding and selective: The protecting group should be installed exclusively on the ketone without affecting the pivalate ester.

-

Orthogonal: The protected ketone must be stable to a wide range of downstream reaction conditions. Crucially, the protecting group must be removable under conditions that do not cleave the pivalate ester.[1][2]

This guide focuses on the practical application of two distinct and highly effective protecting group families: oxygen-based ketals and sulfur-based thioacetals.

Core Challenge: Orthogonality and Pivalate Ester Stability

The central consideration in any synthetic strategy involving 3-oxocyclobutyl pivalate is the chemical stability of the pivalate ester. The pivaloyl (Piv) group is an acyl protecting group known for its significant steric bulk, which renders it substantially more stable to hydrolysis than simpler esters like acetates or benzoates.[2][3] However, it is not completely inert.

Key Stability Parameters for Pivalate Esters:

-

Acidic Conditions: Stable to mild acidic conditions at room temperature. Susceptible to cleavage under strong acidic conditions (e.g., pH < 1), particularly with heating.[4]

-

Basic Conditions: Stable to mild bases. Can be hydrolyzed under strong basic conditions (e.g., pH > 12) with heat.[4]

-

Nucleophiles & Reductants: Generally stable to many nucleophiles due to steric hindrance, but can be cleaved by strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[4]

This stability profile dictates our choice of protecting groups and, more importantly, the conditions for their removal. An orthogonal protection strategy is one that allows for the selective deprotection of one group in the presence of others, using dedicated reaction conditions that do not affect the other groups.[1]

Strategy 1: Ketal Protection (Ethylene Ketal)

The formation of a cyclic ketal is a classic and highly effective method for protecting ketones and aldehydes.[5][6] This strategy is ideal when the planned downstream reactions involve basic, nucleophilic, or reductive conditions, as ketals are exceptionally stable in these environments.

Causality of Experimental Design: The reaction of a ketone with a diol (e.g., ethylene glycol) is an equilibrium process catalyzed by acid. To drive the reaction to completion, water, the byproduct, must be removed from the system. This is typically achieved using a Dean-Stark apparatus. The ketone carbonyl is significantly more electrophilic and less sterically hindered than the ester carbonyl, ensuring high chemoselectivity for ketal formation.[7] p-Toluenesulfonic acid (p-TsOH) is a common catalyst as it is an easily handled, crystalline solid that is sufficiently acidic to promote the reaction without causing significant degradation or ester cleavage under controlled conditions.

Experimental Protocol: Ketal Protection

Objective: To synthesize 7-(tert-butyl)-7-methyl-6,8-dioxaspiro[3.5]nonane from 3-oxocyclobutyl pivalate.

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.

-

Reagent Charging: To the flask, add 3-oxocyclobutyl pivalate (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

-

Reaction: Heat the mixture to reflux. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental Protocol: Ketal Deprotection

Objective: To regenerate 3-oxocyclobutyl pivalate from its ethylene ketal derivative.

-

Setup: In a round-bottom flask, dissolve the ketal-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). PPTS is a milder acid catalyst than p-TsOH, minimizing the risk of pivalate ester hydrolysis.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C).

-

Monitoring: Monitor the deprotection by TLC or GC until the protected starting material is consumed.

-

Workup and Purification: Neutralize the acid with saturated NaHCO₃ solution. Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected ketone.

| Parameter | Protection (Ketal Formation) | Deprotection (Ketal Hydrolysis) |

| Reagents | Ethylene glycol, p-TsOH | Water, PPTS (or dil. HCl) |

| Solvent | Toluene | Acetone/H₂O |

| Temperature | Reflux (~110 °C) | Room Temperature to 50 °C |

| Typical Time | 4-6 hours | 2-12 hours |

| Typical Yield | >90% | >95% |

Strategy 2: Thioacetal Protection (1,3-Dithiane)

For syntheses that require robust protection against both acidic and basic conditions, thioacetals are superior to ketals.[8][9] Dithioacetals, such as 1,3-dithianes, are stable across a broad pH range and are only removed under specific oxidative or metal-assisted conditions.[3][9] This provides a truly orthogonal deprotection strategy relative to the pivalate ester.

Causality of Experimental Design: Thioacetal formation is typically catalyzed by a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), which activates the carbonyl group towards nucleophilic attack by the thiol. The reaction is generally faster and less reversible than ketal formation. Deprotection requires cleavage of the strong carbon-sulfur bonds and cannot be achieved by simple hydrolysis. Reagents like mercury(II) chloride were historically used, but modern methods often employ oxidative conditions (e.g., with DDQ, or MnO₂) which are highly selective and avoid toxic heavy metals.[10][11]

Experimental Protocol: Thioacetal Protection

Objective: To synthesize the 1,3-dithiane derivative of 3-oxocyclobutyl pivalate.

-

Setup: In an oven-dried, nitrogen-flushed flask equipped with a magnetic stirrer, dissolve 3-oxocyclobutyl pivalate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add 1,3-propanedithiol (1.2 eq). Cool the solution to 0 °C in an ice bath.

-

Catalyst: Slowly add boron trifluoride etherate (BF₃·OEt₂, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting material (typically 1-3 hours).

-

Workup: Quench the reaction by carefully adding a saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Experimental Protocol: Thioacetal Deprotection

Objective: To regenerate 3-oxocyclobutyl pivalate from its 1,3-dithiane derivative.

-

Setup: Dissolve the 1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.5 eq).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Workup: Upon completion, filter the reaction mixture to remove insoluble byproducts. Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield the parent ketone.

| Parameter | Protection (Thioacetal Formation) | Deprotection (Oxidative) |

| Reagents | 1,3-propanedithiol, BF₃·OEt₂ | DDQ, H₂O |

| Solvent | Dichloromethane (DCM) | Acetonitrile/H₂O |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Time | 1-3 hours | 1-6 hours |

| Typical Yield | >90% | >85% |

Strategic Decision Framework

The choice between ketal and thioacetal protection is dictated entirely by the planned subsequent reaction steps. The following decision workflow provides a guide for selecting the optimal strategy.

Caption: Decision workflow for selecting a ketone protecting group.

Conclusion

The successful chemical manipulation of molecules containing the 3-oxocyclobutyl pivalate scaffold is critically dependent on an informed and strategic approach to protecting the ketone functionality. Both ketal and thioacetal protecting groups offer robust and high-yielding solutions. The choice is governed by the principle of orthogonality, ensuring that the conditions used for subsequent reactions and final deprotection are fully compatible with the stable, yet sensitive, pivalate ester. By following the detailed protocols and strategic framework outlined in this guide, researchers can confidently navigate the synthesis of complex molecules derived from this valuable building block.

References

-

13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. University of Liverpool, Department of Chemistry. [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

-

Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. SciELO. [Link]

-

Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]

-

Protecting Groups. University of Illinois Urbana-Champaign. [Link]

-

Deprotection: The Concept of Orthogonal Sets. Thieme. [Link]

-

Selective Deprotection of Thioacetals by MnO₂, BaMnO₄ and KMnO₄ in the Presence of Anhydrous AlCl₃ and FeCl₃ in Dry CH₃CN. MDPI. [Link]

-

Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2024). Cureus. [Link]

-

Developments in the Deprotection of Thioacetals. (2014). ResearchGate. [Link]

-

Video: Protecting Groups for Aldehydes and Ketones: Introduction. (2024). JoVE. [Link]

-

1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]

- 7. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.org [mdpi.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Enzymatic Reactions Involving 3-Oxocyclobutyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to exploring and developing enzymatic reactions for the versatile chemical intermediate, 3-Oxocyclobutyl pivalate. This document outlines strategies for two primary transformations: the stereoselective reduction of the ketone and the selective hydrolysis of the pivalate ester. As direct literature on enzymatic reactions with this specific substrate is scarce, this guide is presented as a framework for methods development, grounded in established principles of biocatalysis for analogous structures.

Introduction: The Potential of Biocatalysis for 3-Oxocyclobutyl Pivalate

3-Oxocyclobutyl pivalate is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The cyclobutane ring imparts a unique three-dimensional character to molecules, which can be advantageous for modulating biological activity and improving physicochemical properties. The two reactive sites on this molecule, the ketone and the pivalate ester, offer opportunities for strategic modifications.

Enzymatic catalysis presents a powerful tool for the selective and stereoselective transformation of 3-Oxocyclobutyl pivalate, offering several advantages over traditional chemical methods:

-

High Selectivity: Enzymes can differentiate between the ketone and ester functionalities (chemoselectivity) and can produce chiral alcohols with high enantiomeric excess (stereoselectivity).

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions at or near ambient temperature and pressure, minimizing side reactions and degradation of sensitive substrates.

-

Green Chemistry: The use of enzymes reduces the reliance on heavy metal catalysts and harsh reagents, leading to more sustainable and environmentally friendly processes.[1]

This guide will focus on two key enzymatic transformations:

-

Ketoreduction: The stereoselective reduction of the 3-oxo group to a hydroxyl group, yielding chiral 3-hydroxycyclobutyl pivalate.

-

Ester Hydrolysis: The selective cleavage of the pivalate ester to unmask the corresponding carboxylic acid or alcohol, depending on the starting material's connectivity.

Enzymatic Reduction of the 3-Oxo Group: Accessing Chiral 3-Hydroxycyclobutyl Pivalate

The asymmetric reduction of the ketone in 3-Oxocyclobutyl pivalate is a critical step in the synthesis of many chiral molecules. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the enzymes of choice for this transformation.[2][3][4] These enzymes catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon.[2]

Rationale for Enzyme Selection

KREDs and ADHs have a broad substrate scope and have been successfully employed for the reduction of various cyclic ketones.[5][6][7] The choice between different KREDs/ADHs will determine the stereochemical outcome of the reaction, yielding either the (R)- or (S)-alcohol. Many commercially available KRED screening kits offer a diverse panel of enzymes with varying stereopreferences.

Cofactor Regeneration

A crucial aspect of preparative-scale ketoreductions is the regeneration of the expensive NAD(P)H cofactor.[8] A common and efficient method is to use a secondary enzyme and a sacrificial substrate. A widely used system is the glucose/glucose dehydrogenase (GDH) system for NADP+ regeneration and the formate/formate dehydrogenase (FDH) system for NAD+ regeneration.[8][9] Isopropanol can also be used as a sacrificial substrate with many ADHs.

Caption: Cofactor regeneration workflow for KRED.

Protocol: Screening for Ketoreductase Activity

Objective: To identify KREDs that reduce 3-Oxocyclobutyl pivalate and to determine the stereoselectivity of the reaction.

Materials:

-

3-Oxocyclobutyl pivalate

-

KRED screening kit (containing a panel of different KREDs)

-

NADP+ or NAD+ (as required by the KREDs)

-

Glucose

-

Glucose Dehydrogenase (GDH)

-

Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Organic solvent (e.g., DMSO or isopropanol) for substrate solubilization

-

Reaction vessels (e.g., 1.5 mL microcentrifuge tubes)

-

Incubator shaker

-

Quenching solution (e.g., ethyl acetate)

-

Analytical instrument (GC or HPLC with a chiral column)

Procedure:

-

Prepare a stock solution of 3-Oxocyclobutyl pivalate (e.g., 100 mM in DMSO).

-